molecular formula C22H16Cl2N2O3S2 B11127194 allyl (2E)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

allyl (2E)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11127194
M. Wt: 491.4 g/mol
InChI Key: LEDMHNGTUJKBJS-LICLKQGHSA-N
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Description

Allyl (2E)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a mouthful of a compound! Let’s break it down:

  • Structure: : The compound consists of a thiazolopyrimidine core fused with a thiophene ring and a dichlorobenzylidene moiety. The allyl group is attached to the thiazolopyrimidine ring.

  • Synonyms: : It’s also known by its IUPAC name: (2E)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

    Industrial Production:

Chemical Reactions Analysis

    Reactivity: Allyl (2E)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is susceptible to various reactions

    Common Reagents: Reagents like sodium borohydride, hydrogen peroxide, and Lewis acids are often employed.

    Major Products: The specific products depend on reaction conditions and substituents.

Scientific Research Applications

    Medicinal Chemistry:

    Biological Studies:

Mechanism of Action

    Targets: The compound likely interacts with specific proteins or enzymes.

    Pathways: Further research is needed to elucidate the precise mechanism.

Comparison with Similar Compounds

    Uniqueness: Its fused thiazolopyrimidine-thiophene structure sets it apart.

    Similar Compounds: Other thiazolopyrimidines, such as raltegravir (an HIV integrase inhibitor), share similarities.

: Example reference. : Another reference. : Yet another reference.

Properties

Molecular Formula

C22H16Cl2N2O3S2

Molecular Weight

491.4 g/mol

IUPAC Name

prop-2-enyl (2E)-2-[(2,4-dichlorophenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C22H16Cl2N2O3S2/c1-3-8-29-21(28)18-12(2)25-22-26(19(18)16-5-4-9-30-16)20(27)17(31-22)10-13-6-7-14(23)11-15(13)24/h3-7,9-11,19H,1,8H2,2H3/b17-10+

InChI Key

LEDMHNGTUJKBJS-LICLKQGHSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=C(C=C(C=C3)Cl)Cl)/SC2=N1)C4=CC=CS4)C(=O)OCC=C

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)SC2=N1)C4=CC=CS4)C(=O)OCC=C

Origin of Product

United States

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